Methyl 2-fluoro-3-[4-(5-methylpyridin-2-yl)oxypiperidin-1-yl]propanoate
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Overview
Description
Methyl 2-fluoro-3-[4-(5-methylpyridin-2-yl)oxypiperidin-1-yl]propanoate is a synthetic organic compound characterized by its unique structure, which includes a fluorinated methyl ester and a piperidine ring linked to a methylpyridine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-fluoro-3-[4-(5-methylpyridin-2-yl)oxypiperidin-1-yl]propanoate typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors, such as 4-(5-methylpyridin-2-yl)oxypiperidine.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the ester group to yield the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide in a nucleophilic substitution reaction.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of azido derivatives.
Scientific Research Applications
Chemistry
In chemistry, Methyl 2-fluoro-3-[4-(5-methylpyridin-2-yl)oxypiperidin-1-yl]propanoate is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential interactions with biological macromolecules. Its fluorinated moiety can enhance binding affinity and selectivity towards specific biological targets, making it a valuable tool in biochemical research.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The presence of the fluorine atom can improve the metabolic stability and bioavailability of drug candidates, making it a promising scaffold for drug development.
Industry
Industrially, this compound can be used in the development of agrochemicals and materials science, where its unique properties can be leveraged to create new products with enhanced performance.
Mechanism of Action
The mechanism of action of Methyl 2-fluoro-3-[4-(5-methylpyridin-2-yl)oxypiperidin-1-yl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can form strong hydrogen bonds and dipole interactions, enhancing the compound’s binding affinity. The piperidine ring can interact with hydrophobic pockets in the target protein, while the methylpyridine moiety can participate in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-fluoro-3-[4-(pyridin-2-yl)oxypiperidin-1-yl]propanoate
- Methyl 2-chloro-3-[4-(5-methylpyridin-2-yl)oxypiperidin-1-yl]propanoate
- Methyl 2-fluoro-3-[4-(3-methylpyridin-2-yl)oxypiperidin-1-yl]propanoate
Uniqueness
Methyl 2-fluoro-3-[4-(5-methylpyridin-2-yl)oxypiperidin-1-yl]propanoate is unique due to the specific positioning of the fluorine atom and the methyl group on the pyridine ring. This configuration can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
methyl 2-fluoro-3-[4-(5-methylpyridin-2-yl)oxypiperidin-1-yl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3/c1-11-3-4-14(17-9-11)21-12-5-7-18(8-6-12)10-13(16)15(19)20-2/h3-4,9,12-13H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTABSJCSFPFPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(CC2)CC(C(=O)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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